molecular formula C29H31N3O8 B12084912 (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate

(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B12084912
M. Wt: 549.6 g/mol
InChI Key: CKNHRHSELWMUNF-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate is a complex organic compound that features a nitrophenyl group, a methyl ester, and two phenylmethoxycarbonylamino groups attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps:

    Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Phenylmethoxycarbonylamino Groups: The phenylmethoxycarbonylamino groups are introduced via a reaction between hexanoate and phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the 4-nitrophenyl group is introduced using 4-nitrophenylmethanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to form carboxylic acids and the amide groups can be converted to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Hydrochloric acid (HCl) for ester hydrolysis and sodium hydroxide (NaOH) for amide hydrolysis.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and amide groups, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological effects. The nitrophenyl group is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate exerts its effects would depend on its specific application. In a biological context, the nitrophenyl group could interact with enzymes or receptors, altering their activity. The amide groups might facilitate binding to proteins or other macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl 2,6-diaminohexanoate: Similar structure but with amino groups instead of phenylmethoxycarbonylamino groups.

    (4-Nitrophenyl)methyl 2,6-bis(methoxycarbonylamino)hexanoate: Similar but with methoxycarbonylamino groups instead of phenylmethoxycarbonylamino groups.

Uniqueness

The presence of phenylmethoxycarbonylamino groups in (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.

Properties

Molecular Formula

C29H31N3O8

Molecular Weight

549.6 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)

InChI Key

CKNHRHSELWMUNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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